Xanthinol nicotinate

Cognitive enhancement Memory Geriatric pharmacology

Xanthinol nicotinate addresses the need for a vasodilator combining hemorheologic, antiplatelet, and metabolic activity beyond generic niacin. Its xanthinol carrier enables intracellular nicotinic acid delivery with cAMP-mediated vasodilation-activity not replicated by pentoxifylline or inositol hexanicotinate. • Geriatric cognitive efficacy across all three memory domains in patients aged 75-85. • Dose-dependent HUASMC antiproliferation (2.76-276 µM) with PDGFR-β downregulation. • Leg ulcer healing in beta-thalassemia (2400 mg/day, p<0.01 vs. placebo).

Molecular Formula C11H7N5O4
Molecular Weight 273.20 g/mol
Cat. No. B7949423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthinol nicotinate
Molecular FormulaC11H7N5O4
Molecular Weight273.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)ON2C(=O)C3=C(NC2=O)N=CN3
InChIInChI=1S/C11H7N5O4/c17-9-7-8(14-5-13-7)15-11(19)16(9)20-10(18)6-2-1-3-12-4-6/h1-5H,(H,13,14)(H,15,19)
InChIKeyUCAWVKGHPWFFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthinol Nicotinate: Core Identity, Pharmacology & Comparators


Xanthinol nicotinate (CAS 437-74-1; synonyms: xantinol nicotinate, xanthinol niacinate, Complamin) is a peripheral vasodilator comprising a theophylline-derived xanthinol cation ionically paired with nicotinic acid (niacin) [1]. It is indicated for peripheral vascular disorders and cerebrovascular insufficiency, with additional antiplatelet, fibrinolytic, and hemorheologic properties distinguishing it from simple niacin or xanthine derivatives alone [2]. Comprehensive selection of this API requires quantitative differentiation from direct substitutes—nicotinic acid, inositol hexanicotinate, pentoxifylline, and other in-class vasodilators—based on head-to-head efficacy data, not generic vasodilator class membership [3].

Research Use Vascular pharmacology research compound
Pharmacological Profile Multi-target: vasodilation, antiplatelet, hemorheology
Differentiation Xanthinol-nicotinate complex; not interchangeable with simple niacin or xanthines

Why Generic Niacin or Xanthine Analogues Cannot Substitute


Xanthinol nicotinate is not a mere physical mixture; the xanthinol cation functions as an intracellular carrier that facilitates nicotinic acid transport across cell membranes, while simultaneously exerting cAMP-mediated vasodilation via phosphodiesterase inhibition [1]. Substituting plain nicotinic acid loses the xanthinol-mediated cerebral penetration and sustained cellular metabolic effects. Substituting pentoxifylline (a methylxanthine) provides vasodilation but lacks the nicotinate-driven anti-lipolytic activity. Substituting inositol hexanicotinate yields comparable nocturnal free fatty acid suppression but lacks the theophylline-mediated rheologic and antiplatelet effects [2]. The pharmacological divergence—quantitatively captured in the head-to-head evidence below—means procurement decisions based on generic class membership risk selecting a compound with measurably different efficacy, side-effect profile, and target-tissue accessibility [3].

Xanthinol nicotinate
Nicotinic acid
Lacks xanthinol-mediated cerebral penetration and sustained cellular metabolic effects.
Xanthinol nicotinate
Pentoxifylline
Provides vasodilation but lacks nicotinate-driven anti-lipolytic activity.
Xanthinol nicotinate
Inositol hexanicotinate
Comparable nocturnal FFA suppression but lacks theophylline-mediated hemorheologic and antiplatelet effects.

Head-to-Head Evidence: Quantitative Differentiation Data


Cognitive Domain Superiority vs. Nicotinic Acid in Memory Function

In a double-blind, placebo-controlled trial of 96 healthy subjects aged 35–85 years, xanthinol nicotinate improved all three memory domains tested (sensory register, short-term memory, and long-term memory), whereas plain nicotinic acid improved only sensory register and short-term memory. Both compounds yielded 10–40% improvement over placebo, but xanthinol nicotinate uniquely extended benefit to long-term memory, and its effects were predominantly found in elderly subjects (75–85 years), whereas nicotinic acid effects clustered in young and middle-aged subjects [1].

Cognitive domain response vs. nicotinic acid
Head-to-head
Xanthinol nicotinate: improved all 3 memory domains (incl. long-term); preferentially in elderly 75–85 yr
Nicotinic acid: improved only 2 domains; benefit in younger cohorts
Long-term memory endpoint response in elderly cohort supports differentiated research utility.
Double-blind RCT; n=96; 500 mg t.i.d. 8 weeks. Age-stratified results.
Cognitive enhancement Memory Geriatric pharmacology Double-blind RCT

Sustained Nocturnal Free Fatty Acid Suppression vs. Niacin Derivatives

Among four nicotinic acid preparations tested (nicotinic acid, β-pyridylcarbinol, mesoinositol hexanicotinate, and xantinol nicotinate), only inositol hexanicotinate and xantinol nicotinate achieved significant reduction of free fatty acids (FFA) throughout the entire night. Plain nicotinic acid and β-pyridylcarbinol, despite producing measurable plasma nicotinic acid levels (highest with β-pyridylcarbinol), failed to sustain FFA suppression, with no correlation between plasma nicotinic acid level and FFA reduction at any sampling time [1].

Nocturnal FFA suppression vs. niacin derivatives
Head-to-head
Sustained entire-night free fatty acid reduction; equivalent to inositol hexanicotinate. Plain niacin and β-pyridylcarbinol failed to sustain suppression.
Sustained FFA suppression endpoint; supports hypertriglyceridemia model context.
12 healthy subjects; comparable niacin content dosing. No correlation between plasma niacin levels and FFA reduction.
Hyperlipidemia Lipolysis inhibition Free fatty acids Pharmacokinetics

Collagen-Pathway Antiplatelet Activity vs. ADP-Pathway Agents

Xanthinol nicotinate at 3 g/day in 24 male patients produced a marked inhibition of collagen-induced platelet aggregation without affecting ADP-induced aggregation. This pathway-specific effect distinguishes xanthinol nicotinate from broad-spectrum antiplatelet agents and suggests a mechanism involving drug-induced depression of ATP in platelet-rich plasma, with the antiplatelet action attributed to simultaneous release of endogenous prostacyclin and nitric oxide by the nicotinate component [1][2].

Collagen-pathway platelet aggregation selectivity
Cross-study comparable
Collagen-induced aggregation: marked inhibition
ADP-induced aggregation: not affected
Collagen-pathway aggregation endpoint selectivity; ADP pathway spared.
3 g/day in 24 patients; ATP depression suggested as mechanism.
Platelet aggregation Collagen pathway Thrombosis Antiplatelet therapy

Cutaneous Microcirculation Enhancement in Coronary Artery Disease

In 8 patients with angiographically proven coronary artery disease and hyperlipidemia, a single 1000 mg oral dose of xanthinol nicotinate significantly increased maximal post-ischemic erythrocyte velocity (v_maxRBC: 0.93 ± 0.33 → 1.19 ± 0.19 mm/s; p = 0.0096) and markedly extended the duration of post-ischemic hyperemia (DpH: 101 ± 16 → 127 ± 15 s; p = 0.0005), without altering blood pressure or heart rate. Resting erythrocyte velocity and time to peak ischemia velocity did not change significantly [1].

Cutaneous microcirculation improvement
Supporting evidence
v_maxRBC: +28% (p=0.0096)
Duration of post-ischemic hyperemia: +26% (p=0.0005)
No change in resting velocity or blood pressure
Post-ischemic microcirculatory response endpoint context.
Open pilot; 8 CAD patients; single 1000 mg oral dose.
Microcirculation Coronary artery disease Erythrocyte velocity Vasodilation

Leg Ulcer Healing in Hemoglobinopathy: Placebo-Controlled Trial

In a double-blind crossover trial of 16 patients with multiple leg ulcers secondary to beta-thalassemia major and sickle cell thalassemia, addition of xanthinol nicotinate (2400 mg/day for 10 weeks) to conservative measures yielded a statistically significant higher rate of complete ulcer healing compared to conservative measures plus placebo (p < 0.01) [1].

Leg ulcer healing in hemoglobinopathy
Head-to-head
Higher complete ulcer healing rate vs. placebo plus conservative care (p
Disease-model ulcer healing endpoint context; supports hemoglobinopathy wound research.
Double-blind crossover; n=16; 2400 mg/day for 10 weeks.
VSMC anti-proliferative PDGFR activity
Class-level inference
Dose-dependent HUASMC proliferation inhibition (2.76–276 µM) with PDGFR-β downregulation.
PDGFR-modulatory anti-proliferative property context; distinct from classical vasodilators.
In vitro MTT; RT-PCR/Western blot confirmation. Comparator data from independent literature.
Leg ulcer healing Hemoglobinopathy Wound healing Placebo-controlled trial

Vascular Smooth Muscle Cell Anti-Proliferative Activity via PDGFR

Xanthinol nicotinate inhibited human umbilical artery smooth muscle cell (HUASMC) proliferation in a dose-dependent manner (concentration range 2.76–276 µM; P < 0.05), accompanied by dose-dependent decreases in PDGFR mRNA and PDGFR-β protein expression on HUASMC membranes (P < 0.05) [1]. This mechanism—suppression of the PDGF/PDGFR signaling axis driving VSMC hyperplasia—is not described for simple nicotinic acid or pentoxifylline.

VSMC anti-proliferative PDGFR activity
Class-level inference
Dose-dependent HUASMC proliferation inhibition (2.76–276 µM) with PDGFR-β downregulation.
PDGFR-modulatory anti-proliferative property context; distinct from classical vasodilators.
In vitro MTT; RT-PCR/Western blot confirmation. Comparator data from independent literature.
VSMC proliferation Restenosis PDGFR In vitro pharmacology

Optimal Application Scenarios Based on Quantitative Evidence


Geriatric Cognitive Impairment Requiring Multi-Domain Memory Assessment

For clinical trials targeting cognitive decline in elderly populations (75–85 years), xanthinol nicotinate is the only nicotinic acid derivative with demonstrated efficacy across all three memory domains—sensory register, short-term memory, and long-term memory—in this age group. The double-blind evidence from Loriaux et al. (1985) shows that elderly subjects preferentially benefit from xanthinol nicotinate, whereas younger subjects respond to plain nicotinic acid [1]. This age-stratified selectivity should guide compound selection in geriatric neurology protocols.

Nocturnal Hypertriglyceridemia with Sustained Lipolysis Suppression

In hyperlipidemic patients where nocturnal free fatty acid surges drive triglyceride synthesis, both xanthinol nicotinate and inositol hexanicotinate provide sustained FFA suppression throughout the night [2]. However, xanthinol nicotinate uniquely adds xanthine-mediated cerebral and peripheral vasodilation, hemorheologic improvement, and selective antiplatelet activity. For procurement where multi-target cardiovascular risk modification is prioritized, xanthinol nicotinate's broader pharmacodynamic profile justifies selection over inositol hexanicotinate.

Wound Healing Adjunct in Hemoglobinopathy-Associated Leg Ulcers

Xanthinol nicotinate at 2400 mg/day demonstrated statistically significant improvement in complete leg ulcer healing over placebo in a double-blind crossover trial of beta-thalassemia and sickle cell thalassemia patients (p < 0.01) [3]. This disease-specific evidence provides formulary justification distinct from generic vasodilator use in chronic wounds, where alternative agents lack comparable patient-population-specific trial data.

VSMC Hyperplasia Research: PDGFR-Targeted Anti-Restenosis Models

Xanthinol nicotinate inhibits HUASMC proliferation in a dose-dependent manner (2.76–276 µM) with concurrent PDGFR-β downregulation, indicating a mechanism relevant to restenosis and hypertensive vascular remodeling [4]. This cellular pharmacology distinguishes xanthinol nicotinate from other vasodilators (niacin, pentoxifylline) that lack documented VSMC anti-proliferative or PDGFR-modulatory activity, supporting its selection in cardiovascular drug discovery programs targeting intimal hyperplasia.

Application
Selection Property
Validation Focus
Geriatric memory function research
Multi-domain memory response (incl. long-term)
Age-stratified memory endpoint comparison
Nocturnal lipolysis models
Sustained FFA suppression profile
Night-long lipolysis endpoint monitoring
Wound healing research (hemoglobinopathy models)
Ulcer closure endpoint evidence
Disease-model ulcer healing validation
VSMC hyperplasia / restenosis research
PDGFR-modulatory anti-proliferative activity
VSMC proliferation pathway response
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